

Technical Guide: Hippuryl-L-phenylalanyl-Larginine (Hippuryl-Phe-Arg-OH)

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Compound of Interest		
Compound Name:	Hippuryl-Phe-Arg-OH	
Cat. No.:	B1346059	Get Quote

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This technical guide provides an in-depth overview of Hippuryl-L-phenylalanyl-L-arginine (**Hippuryl-Phe-Arg-OH**), a peptide of significant interest in the study of the Renin-Angiotensin System (RAS). This document outlines its chemical properties, its role in relation to Angiotensin-Converting Enzyme (ACE), a representative experimental protocol for assessing ACE activity, and the relevant signaling pathways.

Core Compound Properties

Hippuryl-Phe-Arg-OH is a synthetic peptide that is recognized as being associated with the active site on the cell surface of Angiotensin I converting enzyme (ACE)[1][2]. Its structure and properties are crucial for understanding its interaction with this key enzyme of the Renin-Angiotensin System.

Data Presentation

The quantitative data for **Hippuryl-Phe-Arg-OH** are summarized in the table below. It should be noted that while the molecular weight and formula are well-established, specific experimental data on solubility in various solvents are not readily available in the public domain. The storage temperature is a general recommendation for peptide stability.



Property	Value	Reference
Molecular Weight	482.53 g/mol	[1]
Molecular Formula	C24H30N6O5	[1]
CAS Number	73167-83-6	[3]
Sequence	{Hippuryl}-Phe-Arg	
Storage Temperature	-15°C to -20°C	_
Solubility	Data not readily available. General advice for similar peptides is to test solubility in small amounts of DMSO or aqueous buffers.	

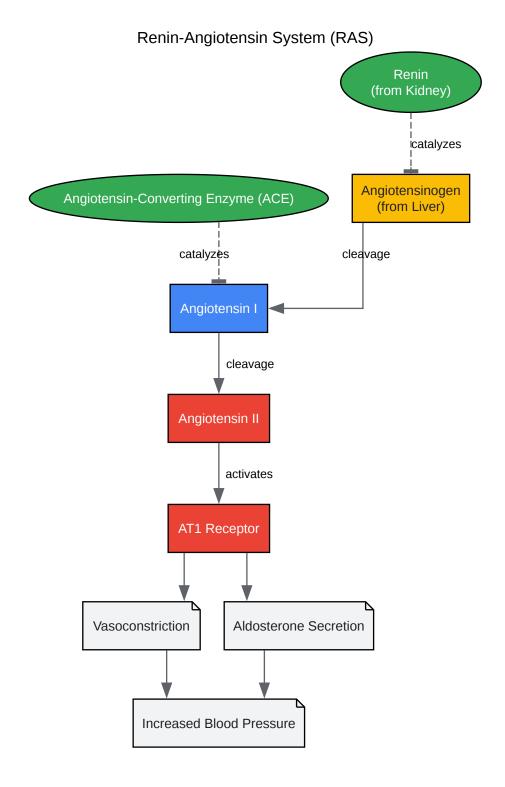
Role in the Renin-Angiotensin System (RAS)

Hippuryl-Phe-Arg-OH is primarily used in research contexts related to the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the RAS, a critical regulator of blood pressure and cardiovascular homeostasis. The primary function of ACE is to convert the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.

Signaling Pathway of the Renin-Angiotensin System (RAS)

The following diagram illustrates the classical Renin-Angiotensin System, highlighting the central role of ACE.





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Caption: The Renin-Angiotensin System cascade.

Experimental Protocols



While specific protocols detailing the use of **Hippuryl-Phe-Arg-OH** are proprietary to individual research labs, a general and widely accepted method for measuring ACE activity involves the use of a similar hippuryl-based substrate, Hippuryl-L-histidyl-L-leucine (HHL). The following protocol is adapted from established methods and can serve as a template for assays involving hippuryl derivatives.

In-Vitro ACE Inhibitory Activity Assay

This protocol describes a spectrophotometric method to determine the activity of ACE by measuring the formation of hippuric acid from a hippuryl-containing substrate.

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-L-histidyl-L-leucine (HHL) as the substrate (or **Hippuryl-Phe-Arg-OH**)
- Phosphate buffer (pH 8.3) with 300 mM NaCl
- 1N Hydrochloric Acid (HCl)
- Ethyl acetate
- Deionized water
- Test compounds (potential ACE inhibitors)
- Captopril (positive control)
- Spectrophotometer capable of reading at 228 nm

Procedure:

- Substrate Preparation: Prepare an 8 mM solution of HHL in phosphate buffer (pH 8.3 with 300 mM NaCl).
- Enzyme Preparation: Prepare a solution of ACE in the same phosphate buffer to a final concentration of 4 mU/mL.



- Assay Reaction: a. In a microcentrifuge tube, add 50 μL of the test compound solution (or buffer for control). b. Add 50 μL of the 8 mM HHL substrate solution. c. Pre-incubate the mixture at 37°C for 10 minutes. d. To initiate the reaction, add 100 μL of the ACE solution, vortex briefly, and incubate for 90 minutes at 37°C.
- Reaction Termination: Stop the enzymatic reaction by adding 250 μL of 1N HCl.
- Extraction of Hippuric Acid: a. Add 1.5 mL of ethyl acetate to the reaction mixture. b. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. c. Centrifuge at 4000 rpm for 15 minutes to separate the phases.
- Quantification: a. Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube. b.
 Evaporate the ethyl acetate by heating at 100°C or under a stream of nitrogen. c. Redissolve the dried hippuric acid residue in 3.0 mL of deionized water. d. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
- Calculation: The concentration of hippuric acid formed is proportional to the ACE activity. The
 percentage of ACE inhibition can be calculated for test compounds relative to the control
 reaction.

Experimental Workflow Diagram

The following diagram outlines the key steps in a typical in-vitro ACE activity assay.



Preparation Prepare Substrate Prepare Inhibitor/ Prepare ACE Solution (e.g., HHL) **Test Compound** Reaction Inhibitor/Buffer Pre-incubate at 37°C Add ACE to Start Reaction Incubate at 37°C Analysis Stop Reaction (add HCI) Extract Hippuric Acid (with Ethyl Acetate) **Evaporate Solvent**

Workflow for In-Vitro ACE Activity Assay

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Re-dissolve and Measure Absorbance at 228 nm

Caption: A generalized workflow for an ACE inhibition assay.



This guide provides foundational information for researchers working with **Hippuryl-Phe-Arg-OH** and related compounds. The provided protocols and diagrams offer a starting point for experimental design and a deeper understanding of the peptide's biological context.

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